![molecular formula C14H19NO4S B11796029 2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid](/img/structure/B11796029.png)
2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(5-(terc-butoxicarbonil)-4,5,6,7-tetrahidrotieno[3,2-c]piridin-7-il)acético es un compuesto orgánico complejo que presenta una estructura central de tienopiridina. Este compuesto es notable por su grupo protector terc-butoxicarbonil (Boc), que se usa comúnmente en la síntesis orgánica para proteger las funcionalidades de amina durante las reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(5-(terc-butoxicarbonil)-4,5,6,7-tetrahidrotieno[3,2-c]piridin-7-il)acético generalmente implica múltiples pasos:
Formación del núcleo de tienopiridina: El paso inicial implica la construcción del núcleo de tienopiridina a través de una serie de reacciones de ciclización. Esto se puede lograr haciendo reaccionar los materiales de partida apropiados en condiciones controladas para formar la estructura heterocíclica deseada.
Introducción del grupo protector Boc: El grupo terc-butoxicarbonil se introduce para proteger la funcionalidad de amina. Esto generalmente se hace haciendo reaccionar el compuesto intermedio con di-terc-butil dicarbonato (Boc2O) en presencia de una base como la trietilamina.
Unión de la porción de ácido acético: El paso final implica la introducción del grupo ácido acético. Esto se puede lograr mediante reacciones de esterificación o amidación, dependiendo de la ruta sintética específica elegida.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la cristalización, la destilación y la cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(5-(terc-butoxicarbonil)-4,5,6,7-tetrahidrotieno[3,2-c]piridin-7-il)acético puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden usar para eliminar grupos que contienen oxígeno o para convertir dobles enlaces en enlaces simples.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los reactivos como los halógenos (por ejemplo, cloro, bromo) y los nucleófilos (por ejemplo, aminas, alcoholes) se emplean en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o alcanos. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a derivados diversos del compuesto original.
Aplicaciones Científicas De Investigación
El ácido 2-(5-(terc-butoxicarbonil)-4,5,6,7-tetrahidrotieno[3,2-c]piridin-7-il)acético tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas. El grupo protector Boc permite reacciones selectivas en otros sitios de la molécula.
Biología: El compuesto se puede utilizar en el estudio de mecanismos enzimáticos e interacciones proteína-ligando.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(5-(terc-butoxicarbonil)-4,5,6,7-tetrahidrotieno[3,2-c]piridin-7-il)acético depende de su aplicación específica. En general, el compuesto puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a cambios en su actividad. El grupo protector Boc se puede eliminar en condiciones ácidas, revelando la funcionalidad de amina activa que puede participar en reacciones adicionales.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-(1-(1-(terc-butoxicarbonil)piperidin-3-il)-1H-pirazolo-4-il)acético: Este compuesto también presenta un grupo protector Boc y una porción de ácido acético, pero con una estructura central diferente.
Ácido 5-(terc-butoxicarbonil)-4,5,6,7-tetrahidrotieno[3,2-c]piridina-2-carboxílico: Estructura central similar pero con un grupo carboxílico en lugar de una porción de ácido acético.
Singularidad
El ácido 2-(5-(terc-butoxicarbonil)-4,5,6,7-tetrahidrotieno[3,2-c]piridin-7-il)acético es único debido a su combinación específica de grupos funcionales y estructura central.
Propiedades
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-7-9-4-5-20-12(9)10(8-15)6-11(16)17/h4-5,10H,6-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNGCTUZMXDSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
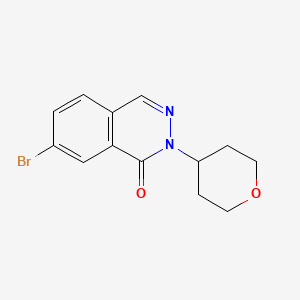
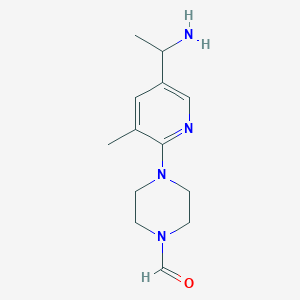
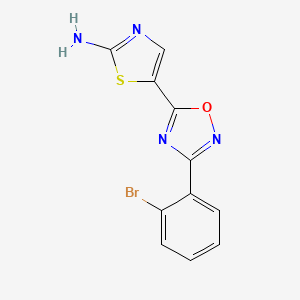

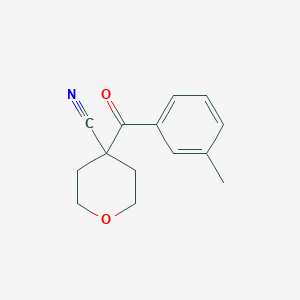
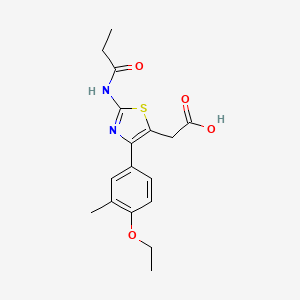
![2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11795994.png)
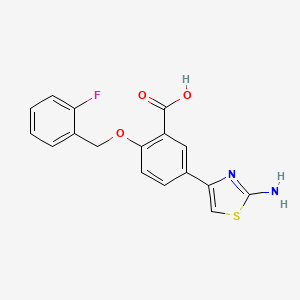



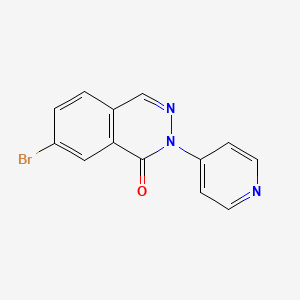
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11796028.png)

